N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophen-2-yl group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O3S3/c13-9-3-1-7(21-9)6-5-20-12(14-6)15-11(17)8-2-4-10(22-8)16(18)19/h1-5H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCLKPYSWHJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and implications for medicinal chemistry.
Chemical Structure
The compound features several notable structural components:
- Bromothiophene moiety : Contributes to its electronic properties.
- Thiazole ring : Known for its role in various biological activities.
- Nitro group : Essential for its antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death.
A comparative analysis of similar compounds reveals varying degrees of antimicrobial efficacy:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| 5-Nitroimidazole | 0.78 μM | Mycobacterium tuberculosis |
| 2-Chloro-3,5-dinitrothiophene | Low MIC | E. coli, M. luteus, A. niger |
| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene | Not yet established | Various |
The presence of the nitro group is crucial for the antimicrobial activity, as demonstrated in studies where modifications to this group significantly reduced effectiveness against pathogens .
2. Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Nitro compounds are known to act as hypoxia-activated prodrugs, which can selectively target cancer cells that are often in a hypoxic state.
Research findings suggest that:
- The compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
A study demonstrated that derivatives with a nitro group at specific positions showed improved anticancer activity compared to those without .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The nitro group has been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.
The biological activity of this compound is primarily attributed to:
- Formation of Reactive Intermediates : Upon reduction, the nitro group generates toxic species that interact with cellular macromolecules.
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression.
- DNA Interaction : Nitro derivatives tend to bind covalently to DNA, causing damage that leads to cell death.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for further research .
2. Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It can potentially inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
- Anticancer Properties : Preliminary research suggests that it may interfere with cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .
3. Medicine
- Drug Development : The compound is being explored as a potential drug candidate for treating various diseases, particularly due to its biological activity against pathogens and cancer cells .
- Pharmacological Studies : Various derivatives of this compound have been synthesized and evaluated for their pharmacological profiles, indicating broad-spectrum activity against different disease models .
4. Industry
- Advanced Materials : The unique electronic and optical properties of the compound make it suitable for applications in developing advanced materials such as organic semiconductors and photovoltaic devices .
Antimicrobial Activity
A study demonstrated that N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide showed effective inhibition against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to the compound's ability to disrupt bacterial enzyme function .
Anticancer Research
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. This was particularly noted in breast cancer cells, where it inhibited proliferation significantly compared to control groups .
Data Table: Comparative Activity Profiles
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 5-nitrothiophene carboxamide group (common in compounds from [1-3]) is associated with antibacterial activity, likely due to electron-withdrawing effects enhancing target binding (e.g., bacterial enzymes).
- Bromine or chlorine atoms (as in [10] and the target compound) may improve lipophilicity, aiding membrane penetration in anticancer applications .
- Trifluoromethyl groups (e.g., compound 8 in [2]) increase metabolic stability but may reduce purity during synthesis (42% in [1] vs. 99% for difluorophenyl analog).
Synthetic Challenges :
- Bulky substituents (e.g., 3-methoxy-4-(trifluoromethyl)phenyl in [1]) lead to lower purity (42%), suggesting steric hindrance during coupling.
- Bromine’s electron-deficient nature in the target compound may require optimized reaction conditions (e.g., higher temperatures, as in [2]).
Q & A
Q. Optimization strategies :
- Temperature control : Reflux conditions (~90°C) improve reaction rates but require careful monitoring to avoid decomposition .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in bromothiophene integration .
- Purification : Column chromatography or recrystallization (e.g., from DMSO/water) ensures high purity (>95%) .
Basic: Which spectroscopic and computational methods are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and nitrothiophene carbons (δ 120–140 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazole and thiophene rings .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and bromine isotope patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., nitro group’s electron-withdrawing effects) and validates experimental data .
Advanced: How can researchers elucidate the mechanism of biological activity for this compound, particularly its interaction with enzyme targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., tyrosine kinases or PFOR enzymes). Key interactions include:
- Enzyme Inhibition Assays :
- Mutagenesis Studies : Modify enzyme active sites to validate binding hypotheses .
Advanced: How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?
Answer:
Discrepancies may arise from:
- Structural variations : Subtle differences in substituents (e.g., bromine vs. chlorine) alter steric and electronic profiles .
- Experimental conditions :
- Data normalization : Use standardized controls (e.g., reference inhibitors) to calibrate assays across studies .
Advanced: What computational strategies are recommended for predicting the compound’s reactivity and stability under physiological conditions?
Answer:
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanical Calculations :
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and toxicity .
Advanced: How can synthetic byproducts or degradation products be identified and mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
